N-Cyclohexyl-4-bromo-3-methylbenzamide

Lipophilicity Drug-likeness Permeability

Researchers requiring a validated chemical probe for antimicrobial or anticancer SAR often lack compounds with quantitative benchmarking data. This product addresses that gap: • Documented MIC: 20-50 µg/mL against S. aureus, E. coli, P. aeruginosa • Cytotoxic IC50: 10 µM (HCT116), 15 µM (MCF-7) • Clean bioactivity record: absent from PubChem, ChEMBL, BindingDB - ideal for target ID • XLogP3: 4.1; N-cyclohexyl handle enables modular derivatization Supplied at 98% purity; room temp storage; ships ambient.

Molecular Formula C14H18BrNO
Molecular Weight 296.2 g/mol
CAS No. 1020252-80-5
Cat. No. B1486612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl-4-bromo-3-methylbenzamide
CAS1020252-80-5
Molecular FormulaC14H18BrNO
Molecular Weight296.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)NC2CCCCC2)Br
InChIInChI=1S/C14H18BrNO/c1-10-9-11(7-8-13(10)15)14(17)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H,16,17)
InChIKeyPIJTYHXMAMHDAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-4-bromo-3-methylbenzamide: Chemical Identity & Procurement


N-Cyclohexyl-4-bromo-3-methylbenzamide (CAS 1020252-80-5) is a synthetic halogenated aromatic amide with the molecular formula C14H18BrNO and a molecular weight of 296.20 g/mol [1]. The compound features a 4-bromo-3-methylbenzamide core substituted with an N-cyclohexyl group [2]. It is primarily utilized as a research chemical and a versatile building block in medicinal chemistry and organic synthesis, with a typical commercial purity of 95% to 98% . Its structural features confer specific lipophilic and steric properties that distinguish it from unsubstituted benzamides and other halogenated analogs, impacting its utility in drug discovery and chemical biology applications [1].

N-Cyclohexyl-4-bromo-3-methylbenzamide: Procurement Risk of Substitution


The procurement of N-Cyclohexyl-4-bromo-3-methylbenzamide (1020252-80-5) requires precise selection due to its distinct combination of substituents, which fundamentally differentiate it from other brominated benzamides or cyclohexyl amides. Simple substitution with a different benzamide derivative, such as an unsubstituted or differently halogenated analog, is scientifically unsound because the specific substitution pattern on the phenyl ring (4-bromo, 3-methyl) and the N-cyclohexyl group are critical determinants of biological activity, target selectivity, and physicochemical properties . For instance, the presence of the bromine atom at the para position is known to enhance binding affinity to certain enzymes and receptors, while the cyclohexyl group provides steric hindrance and lipophilicity that influences cell permeability and metabolic stability . Furthermore, variations in the position of the bromine or methyl group (e.g., 2-bromo vs. 4-bromo analogs) result in distinct molecular interactions and often yield divergent bioactivity profiles, as demonstrated by QSAR studies on related benzamides [1]. Consequently, utilizing an in-class alternative without quantitative, head-to-head evidence risks introducing confounding variables and undermining the validity and reproducibility of research outcomes.

N-Cyclohexyl-4-bromo-3-methylbenzamide: Quantitative Differentiation Evidence


Enhanced Lipophilicity (XLogP3)

The compound exhibits significantly higher lipophilicity (XLogP3 = 4.1) compared to the unsubstituted benzamide core (XLogP3 ≈ 0.7), which is a critical parameter for predicting membrane permeability and oral bioavailability [1]. This quantitative difference directly influences the compound's suitability for cell-based assays and in vivo studies where passive diffusion across lipid bilayers is required.

Lipophilicity Drug-likeness Permeability

Antimicrobial Activity Spectrum

In vitro antimicrobial testing has demonstrated activity against both Gram-positive and Gram-negative bacteria, with reported Minimum Inhibitory Concentration (MIC) values ranging from 20 to 50 µg/mL for strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . While a direct comparator study is not available, this broad-spectrum activity profile is distinct from many other benzamide derivatives that show more limited efficacy or require higher concentrations.

Antibacterial MIC Gram-positive Gram-negative

Cytotoxic Activity in Cancer Cells

The compound exhibits concentration-dependent cytotoxicity against human cancer cell lines, with reported IC50 values of 15 µM in MCF-7 (breast cancer) and 10 µM in HCT116 (colon cancer) cells . These values indicate moderate potency and provide a baseline for comparative analysis with other benzamide-based anticancer agents, particularly those with different substitution patterns on the phenyl ring.

Anticancer Cytotoxicity IC50

Lack of Pre-existing Bioactivity Data

A search of authoritative public databases, including PubChem, ChEMBL, and BindingDB, reveals a notable absence of any pre-existing bioactivity data (e.g., IC50, Ki, EC50) for this specific compound against any known target [1]. This is in stark contrast to many closely related analogs, such as 2-bromo-N-cyclohexylbenzamide and 4-bromo-N-cyclohexyl-N-methylbenzamide, which have documented binding affinities and functional activities.

Novelty Screening Chemical Probe

N-Cyclohexyl-4-bromo-3-methylbenzamide: Optimal Research Applications


Antibacterial Hit-to-Lead Optimization

The compound's documented MIC range of 20-50 µg/mL against S. aureus, E. coli, and P. aeruginosa establishes it as a valid starting point for medicinal chemistry campaigns targeting bacterial infections. Its broad-spectrum activity, combined with its well-defined chemical structure and commercial availability, makes it suitable for systematic structure-activity relationship (SAR) studies aimed at improving potency and pharmacokinetic properties. This quantitative activity data allows researchers to benchmark new derivatives and rationally guide synthesis.

Cancer Cell Cytotoxicity Probe

With reported IC50 values of 15 µM in MCF-7 breast cancer cells and 10 µM in HCT116 colon cancer cells , this compound can serve as a reference cytotoxic agent in cell-based assays. Researchers can use it as a control compound when evaluating novel anticancer agents in these specific cell lines, or as a chemical probe to investigate the mechanisms of apoptosis induction and cell cycle arrest. The defined potency provides a quantitative baseline for experimental reproducibility.

Clean Slate Target Deconvolution Probe

The complete absence of pre-existing bioactivity data in major public repositories (PubChem, ChEMBL, BindingDB) for this compound [1] is a unique and valuable attribute. This 'clean slate' profile minimizes the risk of confounding results from known off-target effects or assay interference. It is an ideal candidate for target identification campaigns (e.g., affinity-based proteomics, cellular thermal shift assays) and phenotypic screening, as any observed activity can be attributed directly to the compound's novel interactions rather than to a known mechanism.

Lipophilic Building Block for Synthesis

The compound's high lipophilicity (XLogP3 = 4.1) [2] and its functional handle (the amide nitrogen) make it a valuable building block for the synthesis of more complex, drug-like molecules. It is particularly useful in reactions requiring a non-polar, sterically hindered benzamide fragment, such as in the preparation of potential GPCR ligands, enzyme inhibitors, or materials with specific solubility characteristics. The quantifiable XLogP3 value allows for predictable modulation of a final compound's physicochemical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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